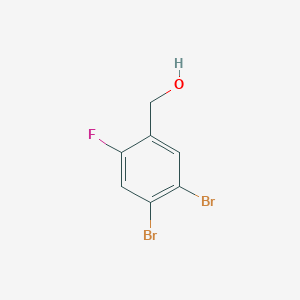

4,5-Dibromo-2-fluorobenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4,5-dibromo-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANRWDQDNVDART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Halogenated Benzyl Alcohol Derivatives in Advanced Chemical Synthesis

Halogenated benzyl (B1604629) alcohol derivatives are pivotal building blocks in the synthesis of a wide array of complex organic molecules. Their utility stems from the unique reactivity conferred by the halogen and hydroxyl moieties. The benzyl alcohol framework provides a versatile scaffold that can be readily functionalized, while the halogen atoms serve as reactive handles for various transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation reactions.

These derivatives are instrumental in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. For instance, fluorinated benzyl alcohols are precursors to a range of biologically active compounds, where the fluorine atom can enhance metabolic stability and binding affinity. Similarly, brominated and chlorinated benzyl alcohols are widely employed in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the assembly of complex molecular architectures. The ability to selectively introduce and manipulate halogen atoms on the benzyl alcohol core allows chemists to fine-tune the electronic and steric properties of intermediates, thereby guiding the course of a synthetic sequence towards the desired target molecule.

Structural Characteristics and Chemical Modulations Imparted by Halogen Substituents on Benzyl Alcohol Systems

The presence of halogen substituents on a benzyl (B1604629) alcohol system profoundly influences its structural characteristics and chemical reactivity. The electronegativity and size of the halogen atom, as well as its position on the aromatic ring, dictate the electronic and steric environment of the molecule.

The substitution pattern of halogens also has a significant impact on the molecule's conformation and intermolecular interactions. For example, ortho-halogenation can lead to the formation of intramolecular hydrogen bonds between the hydroxyl group and the halogen atom, influencing the molecule's conformational preferences and aggregation behavior. sigmaaldrich.com

The following interactive data table provides a comparative overview of the known physical and chemical properties of isomers and related compounds to 4,5-Dibromo-2-fluorobenzyl alcohol, highlighting the impact of different halogen substitution patterns.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromo-2-fluorobenzyl alcohol | 188582-62-9 | C₇H₆BrFO | 205.02 | 30-35 | 262 |

| 3,5-Dibromo-2-fluorobenzyl alcohol | 497181-27-8 | C₇H₅Br₂FO | 283.92 | Not Available | Not Available |

| 2-Fluorobenzyl alcohol | 446-51-5 | C₇H₇FO | 126.13 | Not Available | 199-200 |

| 4-Fluorobenzyl alcohol | 459-56-3 | C₇H₇FO | 126.13 | Not Available | Not Available |

| 2-Bromo-4-fluorobenzyl alcohol | 229027-89-8 | C₇H₆BrFO | 205.02 | Not Available | Not Available |

Scope and Research Imperatives for 4,5 Dibromo 2 Fluorobenzyl Alcohol

Strategic Retrosynthetic Approaches to this compound

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com This process involves two primary operations: disconnection of chemical bonds and functional group interconversion (FGI).

The primary C-C bond disconnection in this compound is between the aromatic ring and the hydroxymethyl group. This leads to a 4,5-dibromo-2-fluorobenzene synthon and a formaldehyde (B43269) equivalent. However, a more practical approach involves functional group interconversion of the benzyl alcohol.

The key challenge in the retrosynthesis lies in determining the order of halogenation. The fluorine atom and the two bromine atoms have opposing directing effects in electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the bromine atoms are also ortho-, para-directors, though all halogens are deactivating groups. scribd.com

A plausible retrosynthetic pathway begins by considering the immediate precursor, 4,5-Dibromo-2-fluorobenzaldehyde (B1410259). Direct dibromination of 2-fluorobenzaldehyde (B47322) is challenging, as the aldehyde group is susceptible to oxidation under typical bromination conditions, which could lead to the formation of the corresponding benzoic acid. researchgate.net Furthermore, the fluorine atom would direct bromination to its para position (C-5) and ortho position (C-3), making the selective introduction of the second bromine at C-4 difficult.

A more logical approach is to start with a precursor where the halogenation pattern is already established. For instance, starting from 2-fluoro-4-bromotoluene, oxidation of the methyl group would yield 4-bromo-2-fluorobenzoic acid. chemicalbook.com Subsequent bromination of this intermediate would likely occur at the position ortho to the fluorine and meta to the deactivating carboxylic acid group (C-5), leading to 4,5-dibromo-2-fluorobenzoic acid. This positions the functional group interconversion of the carboxylic acid to the benzyl alcohol as the final key step.

Plausible Retrosynthetic Sequence:

Target: this compound

FGI: ← Reduction of 4,5-Dibromo-2-fluorobenzaldehyde or 4,5-Dibromo-2-fluorobenzoic acid.

C-Br Bond Disconnection: ← Bromination of a 4-bromo-2-fluoroaromatic precursor.

Precursor: ← 4-Bromo-2-fluorobenzoic acid or 4-Bromo-2-fluorotoluene.

The conversion of a carbonyl group to a benzyl alcohol is a fundamental functional group interconversion (FGI) in organic synthesis. This transformation is typically achieved through reduction. The choice of reducing agent depends on the starting carbonyl compound—either an aldehyde or a carboxylic acid (or its derivatives like esters). This FGI is the final step in converting the halogenated aromatic core into the desired benzyl alcohol.

Innovations in Green Chemistry for the Synthesis of Halogenated Benzyl Alcohols

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials. au.dk

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green technology. By using microwave irradiation to heat reactions, MAOS can dramatically reduce reaction times from hours or days to mere minutes. beilstein-journals.orgrasayanjournal.co.in This rapid, uniform heating can also lead to higher product yields and improved purity by minimizing the formation of side products. The oxidation of benzyl alcohols and other transformations have been shown to be significantly more efficient under microwave irradiation compared to conventional heating methods. rasayanjournal.co.inrsc.org

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 6 - 24 hours | 5 - 30 minutes |

| Energy Input | High (prolonged heating) | Low (short, focused irradiation) |

| Yield | Moderate to Good | Good to Excellent |

| Solvent | Often high-boiling point solvents | Can use low-boiling solvents or solvent-free |

This table presents generalized data based on findings reported for various benzyl alcohol transformations. beilstein-journals.orgrasayanjournal.co.in

Traditional organic synthesis often relies on volatile, flammable, and toxic organic solvents. Green chemistry promotes the use of benign alternatives or the elimination of solvents altogether.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal green medium. While organic compounds are often insoluble in water, techniques like phase-transfer catalysis can overcome this limitation. youtube.com

Ionic Liquids: These are salts that are liquid at low temperatures (often below 100°C). They have negligible vapor pressure, making them non-volatile and reducing air pollution. Their unique solvating properties can also enhance reaction rates and selectivity, and they can often be recycled. organic-chemistry.org

Solvent-Free Reactions: Conducting reactions with neat reactants, often by grinding solids together or using one liquid reactant as the solvent, represents the ideal "no solvent" scenario. These reactions significantly reduce waste and simplify product purification. rasayanjournal.co.in

| Solvent Type | Key Advantages | Relevant Applications |

|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive | Hydrolysis, some coupling reactions |

| Ionic Liquids | Low volatility, recyclable, tunable properties | Halogenation, etherification |

| Propylene Carbonate | Biodegradable, low toxicity, high boiling point | Catalytic etherification of benzyl alcohols |

| Solvent-Free | Minimal waste, simple work-up, atom economy | Reactions on solid supports, neat reactants |

Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations. These reactions are typically conducted in water under mild temperature and pH conditions, making them inherently green. For the synthesis of halogenated aromatics, halogenase enzymes are of particular interest. nih.govtandfonline.com

Flavin-dependent halogenases (FDHs) are a well-studied class of enzymes that catalyze the regioselective chlorination and bromination of electron-rich aromatic compounds, such as indoles and phenols. nih.govnih.gov The mechanism involves the enzymatic generation of a hypohalous acid (HOBr or HOCl) from a halide salt, which is then channeled through a tunnel to the substrate-binding site to perform a highly specific electrophilic aromatic substitution. chemrxiv.org

While no specific FDH has been identified for the 4,5-dibromination of 2-fluorobenzyl alcohol, the field of enzyme engineering holds promise for developing novel biocatalysts with tailored substrate scopes and selectivities. nih.gov Researchers have successfully engineered FDHs to accept non-natural substrates and even to control successive halogenation events. iucr.orgnih.gov Vanadium-dependent haloperoxidases (VHPOs) represent another class of halogenating enzymes with a very broad substrate scope, offering a complementary biocatalytic tool for C-H functionalization. acs.org These enzymatic approaches provide a powerful potential route for the sustainable and selective synthesis of complex halogenated molecules.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The principal route to this compound involves the reduction of 4,5-Dibromo-2-fluorobenzaldehyde. The optimization of this conversion is critical for maximizing yield and minimizing the formation of impurities.

Effects of Reaction Temperature, Solvent Polarity, and Reagent Stoichiometry on Yield and Selectivity

The reduction of 4,5-Dibromo-2-fluorobenzaldehyde is typically achieved using a hydride-based reducing agent, with sodium borohydride (B1222165) (NaBH₄) in a suitable solvent being a common choice due to its selectivity and mild reaction conditions. masterorganicchemistry.com The yield and purity of the resulting this compound are highly dependent on the interplay of reaction temperature, solvent polarity, and the stoichiometric ratio of the reactants.

Solvent Polarity: The choice of solvent is crucial as it must solubilize both the aldehyde precursor and the reducing agent. Alcohols, such as methanol (B129727) or ethanol, are frequently used for NaBH₄ reductions. masterorganicchemistry.com The polarity of the solvent can affect the reactivity of the borohydride and the stability of the intermediate species. For less reactive carbonyl compounds, the polarity of the solvent can have a more pronounced effect on the reaction kinetics and conversion rates. sielc.com

Reagent Stoichiometry: The molar ratio of the reducing agent to the aldehyde is a key parameter to optimize. While a stoichiometric amount of NaBH₄ is theoretically required, a slight excess is often used to ensure complete conversion of the starting material. However, a large excess should be avoided as it can complicate the work-up procedure and potentially lead to unwanted side reactions.

Illustrative Data on the Reduction of a Substituted Benzaldehyde:

| Entry | Solvent | Temperature (°C) | NaBH₄ (equivalents) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methanol | 0 | 1.1 | 2 | 92 |

| 2 | Methanol | 25 | 1.1 | 1 | 90 |

| 3 | Ethanol | 0 | 1.1 | 2 | 88 |

| 4 | Methanol | 0 | 1.5 | 2 | 95 |

| 5 | Isopropanol | 25 | 1.1 | 3 | 85 |

This table is a representative example based on general principles of aldehyde reduction and does not represent empirically verified data for this compound.

Catalyst Selection and Performance for Enhanced Reaction Efficiency

For reductions that are sluggish or require milder conditions, catalytic methods can be employed. While direct NaBH₄ reduction is common for aldehydes, catalytic hydrogenation is another important industrial method for the synthesis of benzyl alcohols.

Catalytic hydrogenation involves the use of a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The choice of catalyst and support can significantly impact the reaction's efficiency and selectivity. For instance, palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of various functional groups. The optimization of catalyst loading, hydrogen pressure, and reaction temperature is crucial for achieving high yields of the desired alcohol while avoiding dehalogenation, a potential side reaction with bromo-substituted aromatic compounds.

Advanced Purification and Isolation Techniques for this compound and Intermediates

The purity of this compound is paramount for its subsequent use. Therefore, effective purification and isolation techniques are essential. The primary precursor, 4,5-Dibromo-2-fluorobenzaldehyde, must also be of high purity.

Purification of Intermediates: The starting material, 4,5-Dibromo-2-fluorobenzaldehyde, can be synthesized through the bromination of 2-fluorobenzaldehyde. The reaction mixture may contain mono-brominated and other isomeric byproducts. Purification of the aldehyde can be achieved through techniques such as vacuum distillation or column chromatography.

Purification of this compound: After the reduction reaction, the crude product mixture contains the target alcohol, unreacted starting materials, salts from the reducing agent, and solvent. The initial work-up typically involves quenching the excess reducing agent with a weak acid, followed by extraction with an organic solvent.

Advanced purification techniques employed to obtain high-purity this compound include:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing for the crystallization of the pure product upon cooling. For benzyl alcohols, a mixture of solvents, such as an organic solvent and water, might be employed to achieve the desired solubility profile.

Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, column chromatography is a powerful technique. Silica gel is a common stationary phase, and the mobile phase (eluent) is a solvent or a mixture of solvents of varying polarity. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation. For benzyl alcohols, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used as the eluent.

Vacuum Distillation: For liquid products or those with a suitable boiling point, vacuum distillation can be used for purification. By reducing the pressure, the boiling point of the compound is lowered, which can prevent decomposition at high temperatures.

Illustrative Purification Data:

The following table provides a hypothetical comparison of purification methods for a halogenated benzyl alcohol, illustrating the potential purity levels achievable.

| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) |

|---|---|---|---|

| Recrystallization | 85 | 98.5 | 80 |

| Column Chromatography | 85 | >99 | 70 |

| Vacuum Distillation | 90 | 97 | 85 |

This table is a representative example based on general principles of purification and does not represent empirically verified data for this compound.

The selection of the most appropriate purification technique depends on the nature of the impurities, the desired final purity, and scalability for industrial production.

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group is a key site for derivatization, allowing for its conversion into other important functional groups such as aldehydes, carboxylic acids, esters, and ethers.

The oxidation of the primary alcohol in this compound can be controlled to selectively yield either the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions is crucial in determining the final product.

Table 1: Representative Conditions for the Selective Oxidation of Halogenated Benzyl Alcohols

| Starting Material | Oxidizing Agent | Solvent | Temperature | Yield (%) |

| (2-bromo-5-fluoro-phenyl)methanol | MnO₂ | Dichloromethane | Room Temperature | 92 |

This table presents data for a closely related compound to illustrate a potential synthetic approach.

The mechanism of alcohol oxidation often involves the formation of a chromate (B82759) ester or a similar intermediate, followed by an elimination step. In the presence of electron-withdrawing halogen atoms on the aromatic ring, the reactivity of the benzylic position can be influenced. These substituents can affect the stability of any charged intermediates and the acidity of the benzylic proton, thereby modulating the rate and efficiency of the oxidation reaction. The precise electronic effects of the 4,5-dibromo and 2-fluoro substitution pattern would require specific experimental investigation to fully elucidate their impact on the oxidation mechanism.

The hydroxyl group of this compound can readily undergo esterification and etherification to introduce a wide range of functional groups, further expanding its synthetic utility.

Esterification of this compound can be achieved by reacting it with acyl chlorides or carboxylic anhydrides, often in the presence of a base to neutralize the acidic byproduct. This reaction provides a straightforward method for installing various ester functionalities.

A particularly important class of esters are sulfonates, such as tosylates, which are excellent leaving groups in nucleophilic substitution reactions. The synthesis of tosylates is typically accomplished by reacting the alcohol with tosyl chloride in the presence of a base like pyridine. However, research on substituted benzyl alcohols has shown that the presence of electron-withdrawing groups on the benzene ring can alter the course of this reaction. google.com Instead of the expected tosylate, the corresponding benzyl chloride may be formed. google.com This suggests that the reaction of this compound with tosyl chloride might preferentially yield 4,5-dibromo-2-fluorobenzyl chloride, a valuable intermediate in its own right.

Table 2: Potential Products from the Reaction of Substituted Benzyl Alcohols with Tosyl Chloride

| Benzyl Alcohol Substituent | Expected Product | Observed Product (in some cases) |

| Electron-donating group | Tosylate | - |

| No substituent | Tosylate | - |

| Electron-withdrawing group | Tosylate | Chloride |

This table illustrates a general trend observed for substituted benzyl alcohols and suggests a potential outcome for this compound.

The synthesis of benzyl ethers from this compound can be carried out under Williamson ether synthesis conditions. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to attack an alkyl halide. This method allows for the introduction of a diverse range of alkyl or aryl groups, leading to the formation of various benzyl ethers. While specific examples for this compound are not detailed in the available literature, this standard synthetic methodology is broadly applicable.

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic carbon atom in this compound is particularly susceptible to nucleophilic substitution reactions. chemistrysteps.com This reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition states and intermediates involved in these reactions, whether they proceed through an S(_N)1 or S(_N)2 mechanism. chemistrysteps.compearson.com

A primary and synthetically valuable transformation of this compound is its conversion to the corresponding benzylic halide, such as 4,5-dibromo-2-fluorobenzyl bromide. This conversion is typically achieved by treating the alcohol with a halogenating agent. The hydroxyl group is a poor leaving group, but it can be protonated by a strong acid to form water, a much better leaving group. libretexts.orgyoutube.com Reagents like phosphorus tribromide (PBr(_3)) or thionyl chloride (SOCl(_2)) are also effective for these transformations. youtube.com

The reaction of a primary alcohol like this compound with a hydrogen halide, such as HBr, generally proceeds via an S(_N)2 mechanism. youtube.com This involves a backside attack by the halide nucleophile on the carbon atom bearing the protonated hydroxyl group, leading to inversion of configuration if the carbon is a stereocenter. masterorganicchemistry.com

Table 1: Reagents for the Conversion of Benzyl Alcohols to Benzyl Halides

| Reagent | Product | Mechanism (Typical for Primary Alcohols) |

| HBr | Benzyl Bromide | S(_N)2 youtube.com |

| PBr(_3) | Benzyl Bromide | S(_N)2 youtube.com |

| SOCl(_2) | Benzyl Chloride | S(_N)2 (often with pyridine) youtube.com |

This table is generated based on common organic chemistry principles for the conversion of primary alcohols to alkyl halides.

While this compound itself is achiral, the principles of stereochemistry become crucial when considering derivatives or more complex substrates where the benzylic carbon is a stereocenter. In such cases, the mechanism of the nucleophilic substitution dictates the stereochemical outcome.

As mentioned, S(_N)2 reactions proceed with a complete inversion of configuration at the stereocenter, a phenomenon known as Walden inversion. masterorganicchemistry.com This is a consequence of the backside attack of the nucleophile. masterorganicchemistry.com Conversely, S(_N)1 reactions, which involve the formation of a planar carbocation intermediate, typically lead to a mixture of enantiomers (racemization), as the nucleophile can attack from either face of the carbocation. libretexts.orgnih.gov

For primary benzylic alcohols, the S(_N)2 pathway is generally favored, especially with strong nucleophiles. youtube.com However, the stability of the potential benzylic carbocation, due to resonance delocalization, means that an S(_N)1 pathway can become competitive under certain conditions, such as with weaker nucleophiles or in polar, protic solvents. chemistrysteps.comyoutube.com Careful selection of reagents and reaction conditions is therefore essential to control the stereochemical outcome of nucleophilic substitutions at a chiral benzylic center.

Reactivity of the Halogenated Aromatic Core of this compound

The two bromine atoms on the aromatic ring of this compound provide handles for a variety of powerful carbon-carbon bond-forming reactions, most notably metal-catalyzed cross-coupling reactions. wiley.com These reactions are fundamental in modern organic synthesis for the construction of biaryls and other conjugated systems.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. wiley.com The bromine atoms of this compound and its derivatives are well-suited to participate in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgnih.govnih.gov Derivatives of this compound can be coupled with various aryl or vinyl boronic acids to create new C-C bonds at the positions of the bromine atoms. The reaction is known for its high functional group tolerance. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce alkenyl groups onto the aromatic ring of this compound derivatives. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This provides a direct method for the alkynylation of the aromatic core of this compound derivatives. libretexts.orgorganic-chemistry.org

Table 2: Overview of Key Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organohalide + Organoboron | Pd catalyst, Base libretexts.org | C(sp²) - C(sp²) or C(sp²) - C(sp) |

| Heck | Organohalide + Alkene | Pd catalyst, Base wikipedia.orgorganic-chemistry.org | C(sp²) - C(sp²) (alkenyl) |

| Sonogashira | Organohalide + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base wikipedia.org | C(sp²) - C(sp) |

This table provides a general overview of these prominent cross-coupling reactions.

A key challenge in the cross-coupling reactions of dihalogenated substrates like this compound is achieving regioselectivity—the selective reaction at one bromine atom over the other. The reactivity of the two bromine atoms can be influenced by the electronic and steric environment created by the fluorine and benzyl alcohol substituents.

Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl > F. In the case of this compound, both halogens are bromine. However, the fluorine atom, being an ortho-directing deactivator, and the benzyl alcohol group can exert subtle electronic and steric effects that may differentiate the two bromine atoms. In some cases, selective mono-coupling can be achieved by carefully controlling the reaction conditions, such as the catalyst, ligands, base, and temperature. For instance, a bulkier catalyst might preferentially react at the less sterically hindered bromine atom.

The substrate scope for these reactions is broad. A wide variety of boronic acids, alkenes, and alkynes can be coupled with derivatives of this compound, allowing for the synthesis of a diverse array of complex molecules. The choice of protecting the benzylic alcohol group may be necessary depending on the reaction conditions and the nature of the coupling partners to avoid side reactions.

Nucleophilic Aromatic Substitution (SNAr) on Fluorine-Activated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups (EWGs). The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk

In the case of this compound, the aromatic ring is substituted with three halogen atoms. Halogens exert a dual electronic effect: they are inductively electron-withdrawing (-I) and have a resonance electron-donating effect (+M). For SNAr, the strong inductive effect of fluorine, combined with that of the two bromine atoms, is expected to render the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. core.ac.uk The hydroxymethyl (-CH2OH) group is generally considered a weak electron-donating group, which might slightly counteract this activation.

A critical aspect of SNAr on polyhalogenated aromatics is the leaving group ability. The established trend for halogens in SNAr is F > Cl > Br > I. nist.govnih.gov This is because the first step, the nucleophilic attack, is typically the rate-determining step, and the high electronegativity of fluorine makes the carbon atom it is attached to (C-2) the most electrophilic site among the halogenated positions. core.ac.uknih.gov Therefore, it is predicted that nucleophilic attack will preferentially occur at the C-2 position, leading to the displacement of the fluoride (B91410) ion.

Strong nucleophiles are generally required to effect this transformation. Potential reactions could involve alkoxides (e.g., sodium methoxide) to yield ether derivatives, or amines to produce N-arylated products. nist.govnih.gov The reaction would likely require elevated temperatures and a polar aprotic solvent, such as DMSO or DMF, to facilitate the formation of the charged intermediate. nih.gov

Table 1: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Predicted Product |

| Methanol | NaH or NaOMe, DMF, Heat | 4,5-Dibromo-2-methoxybenzyl alcohol |

| Morpholine | K2CO3, DMSO, Heat | (4,5-Dibromo-2-(morpholin-4-yl)phenyl)methanol |

| Aniline | NaH, THF, Heat | (2-Anilino-4,5-dibromophenyl)methanol |

Other Functionalization Reactions of the Aromatic Ring

Beyond SNAr at the fluorine position, the two bromine atoms on the aromatic ring of this compound serve as valuable handles for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in catalytic cycles involving oxidative addition to a low-valent metal center, such as Palladium(0). nih.gov This difference in reactivity allows for selective transformations at the C-4 and C-5 positions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. libretexts.orgyoutube.com The C-Br bonds of this compound could react with various aryl, heteroaryl, or vinyl boronic acids or esters to generate more complex biaryl or styrenyl structures. thieme-connect.denih.gov By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it may be possible to achieve either mono- or di-substitution.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. It allows for the arylation of amines with aryl halides. youtube.com The C-Br bonds in the target molecule could be coupled with primary or secondary amines to introduce diverse amino functionalities, which are prevalent in pharmaceuticals and materials science.

Heck Coupling: This reaction couples aryl halides with alkenes to form substituted alkenes. youtube.com It provides a direct method for vinylation of the aromatic ring at the C-4 and/or C-5 positions.

Table 2: Potential Cross-Coupling Reactions at C-Br Bonds

| Reaction Name | Coupling Partner | Catalyst System (Example) | Predicted Product (Mono-arylation at C-5) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | (4-Bromo-2-fluoro-[1,1'-biphenyl]-5-yl)methanol |

| Buchwald-Hartwig | Aniline | Pd2(dba)3, BINAP, NaOtBu | (5-Anilino-4-bromo-2-fluorophenyl)methanol |

| Heck | Styrene | Pd(OAc)2, P(o-tol)3, Et3N | (E)-(4-Bromo-2-fluoro-5-styrylphenyl)methanol |

Exploration of Radical and Photochemical Reactivity of Halogenated Benzyl Alcohols

The presence of multiple carbon-halogen bonds and a benzylic alcohol functional group suggests that this compound may exhibit interesting reactivity under photochemical or radical-generating conditions. Halogenated aromatic compounds are known to undergo photochemical reactions, often involving cleavage of the carbon-halogen bond. researchgate.net The bond dissociation energy of a C-Br bond is significantly lower than that of a C-F or C-H bond, suggesting that under UV irradiation, homolytic cleavage of a C-Br bond could be a potential pathway, leading to the formation of an aryl radical. This radical could then participate in various subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other radical species.

Furthermore, the benzyl alcohol moiety itself can be the site of photochemical reactions. The photo-oxidation of benzyl alcohols to the corresponding aldehydes is a known transformation, which can be influenced by the solvent and the presence of photosensitizers or oxygen. researchgate.netrsc.org

Generation and Reactions of Alkoxy Radical Intermediates

A significant pathway in the radical chemistry of alcohols involves the formation of alkoxy radicals (RO•). rsc.org For this compound, the corresponding benzyloxy radical can be generated through several modern synthetic methods, such as proton-coupled electron transfer (PCET) or by reaction with hypervalent iodine reagents under photolytic conditions.

Once formed, the (4,5-Dibromo-2-fluorophenyl)methanoxy radical is a highly reactive intermediate. Its potential reaction pathways include:

Hydrogen Atom Transfer (HAT): The alkoxy radical can abstract a hydrogen atom from a suitable donor molecule to regenerate the parent alcohol. This is a common pathway in many radical reactions.

Oxidation to Aldehyde: In the presence of a suitable hydrogen atom acceptor or an oxidant, the benzylic hydrogen can be abstracted, leading to the formation of 4,5-Dibromo-2-fluorobenzaldehyde. This process is often a key step in alcohol oxidation reactions that proceed via radical mechanisms.

Addition to Unsaturated Systems: The oxygen-centered radical can add to π-systems like alkenes or alkynes, initiating polymerization or leading to functionalized ether products, depending on the subsequent reaction steps.

The specific outcome of generating an alkoxy radical from this compound would be highly dependent on the reaction conditions, including the method of radical generation, the solvent, and the presence of other reactive species that could trap the intermediate radical.

Iv. Advanced Applications and Research Utility of 4,5 Dibromo 2 Fluorobenzyl Alcohol

Intermediacy in the Synthesis of Complex Organic Molecules

The multifunctionality of 4,5-dibromo-2-fluorobenzyl alcohol, characterized by its hydroxyl group and two bromine atoms at specific positions on the fluorinated benzene (B151609) ring, makes it a prime candidate for a variety of chemical transformations. This allows for its integration into intricate synthetic pathways aimed at producing high-value organic molecules.

While specific examples of commercial APIs or agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, the structural motifs present in this molecule are prevalent in numerous bioactive compounds. Halogenated benzyl (B1604629) alcohols are known intermediates in the synthesis of a wide array of pharmaceuticals. For instance, the related compound, 2-bromo-4-fluorobenzyl alcohol, is recognized as a key intermediate in the development of novel drugs, particularly those targeting neurological and cardiovascular conditions. scbt.com The bromine atoms on the aromatic ring of this compound can be readily transformed through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This versatility allows for the construction of diverse molecular libraries, which can be screened for potential biological activity.

The fluorine atom at the 2-position can influence the molecule's electronic properties and metabolic stability, features that are often desirable in the design of modern agrochemicals and pharmaceuticals. Fluorinated compounds frequently exhibit enhanced efficacy and favorable pharmacokinetic profiles.

The development of novel molecular scaffolds is a cornerstone of modern drug discovery, providing access to new areas of chemical space and potentially new therapeutic targets. The rigid, yet modifiable, structure of this compound makes it an attractive starting point for the synthesis of innovative scaffolds. The dibromo functionality allows for sequential or differential functionalization, enabling the creation of complex three-dimensional structures from a relatively simple precursor.

Medicinal chemists often seek out building blocks with multiple reactive handles to facilitate the rapid synthesis of compound libraries for high-throughput screening. The distinct reactivity of the alcohol and the two bromine atoms allows for a stepwise elaboration of the molecule, leading to a diverse range of derivatives.

The systematic modification of a lead compound is a critical step in optimizing its biological activity. The this compound scaffold offers several avenues for such modifications. The bromine atoms can be replaced with a wide variety of substituents to probe the structure-activity relationship (SAR) of a potential drug candidate. For example, replacing a bromine atom with a different functional group can impact a molecule's binding affinity to a biological target, its solubility, and its metabolic stability.

The presence of the fluorine atom can also be leveraged in the design of new derivatives. Fluorine's high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for drug-receptor binding. The rational design of derivatives based on this scaffold could lead to the discovery of compounds with fine-tuned biological activities. ossila.com

Contributions to Materials Science and Polymer Chemistry

The unique combination of halogens and a reactive hydroxyl group in this compound suggests its potential utility in the field of materials science, particularly in the synthesis of specialty polymers and advanced resin formulations.

Halogenated compounds are often incorporated into polymers to enhance their properties, such as flame retardancy, thermal stability, and chemical resistance. The two bromine atoms in this compound could impart flame-retardant properties to polymers into which it is incorporated. The hydroxyl group provides a reactive site for polymerization reactions, allowing it to be integrated into polyester, polyurethane, or epoxy resin systems.

Furthermore, the fluorine atom can enhance the chemical resistance and thermal stability of the resulting polymer. Fluorinated polymers are known for their high performance in demanding environments. While direct applications of this compound in this area are not widely reported, the analogous compound 2-bromo-4-fluorobenzyl alcohol is noted for its potential use in formulating specialty polymers and resins. scbt.com

Research Applications in Chemical Biology and Enzymology

In the realms of chemical biology and enzymology, small molecules with specific functionalities can serve as powerful tools to probe biological systems. While there is no specific literature detailing the use of this compound in these fields, its structure suggests potential applications. For instance, the bromine atoms could serve as heavy atoms for X-ray crystallography studies of protein-ligand complexes, aiding in the determination of the three-dimensional structure of the binding site.

The reactive nature of the benzyl alcohol and the potential for further functionalization could allow for its development into chemical probes or activity-based protein profiling reagents. These tools are invaluable for identifying and characterizing new enzyme functions and for understanding complex biochemical pathways. The related compound, 2-bromo-4-fluorobenzyl alcohol, is utilized in studies related to enzyme inhibition and receptor binding. scbt.com

No Publicly Available Research Data on the Advanced Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information regarding the specific advanced applications of the chemical compound This compound . Investigations into its use in the development of chemical probes for enzyme inhibition studies, ligand design for receptor binding investigations, or its utility as a reference standard in analytical chemistry have not yielded any specific research findings or data.

The requested article, which was to be structured around the advanced applications of this particular compound, cannot be generated due to the absence of relevant scientific documentation. Searches for "this compound" in the context of enzyme inhibition, receptor binding, and analytical standards consistently failed to retrieve any pertinent results. The scientific community has not published any studies detailing its utility in these specific areas.

While information exists for structurally related compounds, such as various monobromo- and other dibromo-fluorobenzyl alcohol isomers, these findings are not directly applicable to this compound. Adhering to the strict requirement to focus solely on the specified compound, no content can be produced for the outlined sections on its advanced applications.

Therefore, the following sections of the proposed article remain unwritten due to a lack of available data:

Utility as a Reference Standard in Analytical Chemistry

It is concluded that research into these specific applications of this compound has not been published or is not accessible in the public domain.

V. Theoretical and Computational Chemistry Studies on 4,5 Dibromo 2 Fluorobenzyl Alcohol and Analogous Systems

Quantum Mechanical (QM) Characterization of Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the geometry and electronic landscape of 4,5-dibromo-2-fluorobenzyl alcohol. These calculations can predict key structural parameters and electronic descriptors with a high degree of accuracy. researchgate.net

The optimized molecular structure reveals the influence of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the fluorine and bromine atoms significantly alters the electronic distribution of the aromatic system. DFT calculations, such as those at the B3LYP/6-311+G(d,p) level of theory, can provide precise values for bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com For instance, the C-Br and C-F bond lengths are expected to be consistent with those observed in other halogenated aromatic compounds.

Electronic properties derived from these calculations offer a deeper understanding of the molecule's reactivity and intermolecular interactions. Key descriptors include the dipole moment, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. mdpi.comnih.gov A smaller gap generally suggests higher reactivity. The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction. For this compound, the electronegative halogen atoms and the hydroxyl group create a complex and polarized electronic surface.

Table 1: Predicted Electronic Properties of Halogenated Benzyl (B1604629) Alcohol Analogs using DFT This table presents representative data calculated for analogous systems to illustrate the expected values for this compound.

| Property | Predicted Value Range | Significance |

|---|---|---|

| Dipole Moment (μ) | 2.0 - 3.5 D | Indicates overall molecular polarity and influences solubility and intermolecular forces. nih.gov |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the ability to donate electrons; higher energy indicates greater electron-donating capacity. nih.gov |

| LUMO Energy | -0.5 to -1.5 eV | Relates to the ability to accept electrons; lower energy indicates greater electron-accepting capacity. mdpi.com |

| HOMO-LUMO Gap (ΔE) | 5.5 to 6.5 eV | Correlates with chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov |

| Polarizability (α) | 150 - 180 a.u. | Measures the deformability of the electron cloud in an electric field, affecting NLO properties. researchgate.net |

| First Hyperpolarizability (β) | > 100 x 10⁻³⁰ esu | Indicates potential for second-order nonlinear optical (NLO) activity. researchgate.netijcce.ac.ir |

Computational Modeling of Reaction Mechanisms and Pathways for Alcohol and Halogen Transformations

Computational modeling is instrumental in exploring the potential chemical transformations of this compound, such as the oxidation of the alcohol group or reactions involving the halogen substituents.

By mapping the potential energy surface for a given reaction, computational chemistry can identify the structures of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. nih.govcaltech.eduacs.org

For benzyl alcohols, a common and important reaction is oxidation to the corresponding aldehyde (benzaldehyde) and further to the carboxylic acid (benzoic acid). osti.govacs.org Computational studies on analogous systems often model this process using various oxidants. DFT calculations can elucidate the mechanism, which frequently involves a rate-determining step such as a hydride transfer from the benzylic carbon to the oxidant. researchgate.net The calculated energy profile reveals the feasibility of the proposed pathway and can compare the energetics of competing mechanisms. For example, a study on the oxidation of secondary alcohols using a Palladium(II) catalyst employed DFT to map a four-step mechanism involving alcohol substitution, deprotonation, β-hydride elimination, and product replacement, successfully predicting enantioselectivities based on the calculated energies of diastereomeric transition states. nih.govcaltech.eduacs.org

Transformations involving the C-Br or C-F bonds, such as nucleophilic aromatic substitution or reductive dehalogenation, can also be modeled. researchgate.netnih.gov These calculations would help predict the regioselectivity and relative reactivity of the two different halogen atoms.

Reactions are typically carried out in a solvent, which can have a profound impact on reaction mechanisms and rates. Computational models can account for these effects using either implicit or explicit solvation models. bohrium.com Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. nih.gov Explicit models involve including a number of individual solvent molecules around the solute, offering a more detailed picture of specific solute-solvent interactions like hydrogen bonding, but at a much higher computational cost.

Studies have shown that solvent polarity can significantly stabilize or destabilize transition states and intermediates relative to reactants, thereby altering the activation energy. nih.govacs.orgresearchgate.net For instance, in reactions involving charge separation in the transition state, polar solvents typically lead to a rate acceleration. acs.org QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are particularly powerful for studying reactions in solution, treating the reacting species with high-level QM methods while the surrounding solvent is handled by computationally less expensive MM force fields. researchgate.net

In Silico Prediction of Spectroscopic Signatures for Structural Assignment

Computational methods are highly effective in predicting spectroscopic data, which can serve as a powerful tool for structural confirmation, especially for novel compounds.

DFT calculations can accurately predict vibrational frequencies. researchgate.net The calculated infrared (IR) spectrum for this compound would show characteristic peaks for the O-H stretch (typically around 3300-3600 cm⁻¹, potentially influenced by intramolecular H-bonding to the ortho-fluorine), C-H stretches (aromatic and aliphatic), and vibrations corresponding to the C-F and C-Br bonds in the fingerprint region. Comparing these predicted spectra with experimental data is a key validation step.

Nuclear Magnetic Resonance (NMR) chemical shifts are also readily predictable. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, has become a standard approach for calculating ¹H, ¹³C, and ¹⁹F NMR chemical shifts. acs.orgacs.orgnih.gov The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C when appropriate levels of theory and basis sets are used. nih.gov Relativistic effects may need to be considered for accurate prediction of ¹³C shifts for carbons bonded to heavy atoms like bromine. acs.orgacs.org

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Values are estimated based on DFT calculations of analogous substituted aromatic compounds. Reference standards are TMS for ¹H and ¹³C.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |

|---|---|---|---|

| -CH₂OH | 4.6 - 4.8 | 60 - 65 | Deshielded by the aromatic ring and electronegative oxygen. |

| -OH | 2.0 - 4.0 | - | Variable; depends on solvent, concentration, and H-bonding. |

| C1-CH₂OH | - | 135 - 140 | Attached to the electron-donating -CH₂OH group. |

| C2-F | - | 158 - 162 (d) | Strongly deshielded by fluorine; shows C-F coupling. |

| C3-H | 7.5 - 7.7 | 115 - 120 (d) | Influenced by ortho-F and para-Br; shows C-F coupling. |

| C4-Br | - | 118 - 123 | Shielded by bromine's relativistic effects, deshielded by inductive effect. acs.org |

| C5-Br | - | 125 - 130 | Influenced by two ortho halogens. |

| C6-H | 7.6 - 7.8 | 128 - 133 | Deshielded by adjacent bromine and meta fluorine. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

SAR and QSAR studies aim to correlate a molecule's chemical structure with its biological activity or other properties like toxicity. researchgate.net These models are essential in medicinal chemistry and toxicology for designing safer and more effective compounds.

For derivatives of this compound, a QSAR study would begin by generating a set of molecular descriptors using computational methods. These descriptors fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, atomic charges, electrophilicity index. nih.govresearchgate.net

Steric: Molecular volume, surface area, specific conformation-dependent parameters.

Hydrophobic: The octanol-water partition coefficient (logP), which is crucial for predicting how a molecule interacts with biological membranes.

Once these descriptors are calculated for a series of derivatives with known activities (e.g., IC₅₀ values for enzyme inhibition), statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model. researchgate.net The resulting QSAR equation can then be used to predict the activity of new, unsynthesized derivatives, guiding further research and development. For instance, a QSAR study on the toxicity of benzyl alcohols found that hydrophobicity and electronic parameters like the lability of the hydroxyl hydrogen were key predictors of their growth-inhibition mechanisms. researchgate.net

Conformation Analysis and Conformational Landscapes of Substituted Benzyl Alcohols

The biological activity and reactivity of flexible molecules like this compound are often dictated by their preferred three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that result from rotation around single bonds.

For benzyl alcohol, the key conformational degree of freedom is the rotation of the hydroxymethyl (-CH₂OH) group relative to the plane of the aromatic ring. Theoretical studies on ortho-halogenated benzyl alcohols have shown that this substitution pattern has a profound effect on the conformational landscape. rsc.orgrsc.orgrsc.org The presence of the ortho-fluorine atom in this compound is expected to lead to a competition between different stable conformers.

Key conformations include:

An intramolecularly hydrogen-bonded conformer: Where the hydroxyl proton forms a hydrogen bond with the ortho-fluorine atom. This is often a highly stable conformation for ortho-fluoro and ortho-chloro benzyl alcohols. rsc.orgrsc.org

A planar (achiral) conformer: Where the C-O bond lies in the plane of the aromatic ring.

A perpendicular (chiral) conformer: Where the C-O bond is perpendicular to the ring plane.

High-level computational methods can predict the relative energies of these conformers and the energy barriers for interconversion between them. rsc.org Studies on ortho-halogenated benzyl alcohols have revealed that while DFT methods often predict a chiral conformer to be the most stable, experimental results from supersonic jet spectroscopy sometimes show a significant population of a planar, achiral conformer. rsc.orgrsc.org This highlights the importance of using high-level computational methods and experimental validation to accurately describe the conformational preferences that will ultimately influence the molecule's interactions and reactivity. The analysis of disubstituted cyclohexanes provides a foundational understanding of how multiple substituents dictate conformational stability, a principle that applies to the complex substitution pattern on the benzyl alcohol ring. pressbooks.publibretexts.orglibretexts.org

Vi. Analytical Characterization Methodologies for 4,5 Dibromo 2 Fluorobenzyl Alcohol in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of 4,5-Dibromo-2-fluorobenzyl alcohol, offering precise insights into its atomic framework.

¹H NMR Spectroscopy : This technique identifies the number and environment of hydrogen atoms (protons). For this compound, the proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (-CH₂-) protons of the benzyl (B1604629) group. The aromatic region would display signals corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns (splitting) would be influenced by the adjacent bromine and fluorine substituents. The methylene protons would typically appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton, and its chemical shift would be indicative of its attachment to both an aromatic ring and a hydroxyl group.

¹³C NMR Spectroscopy : This analysis provides information on the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound will exhibit signals for each unique carbon atom. This includes the carbon of the methylene group and the six distinct carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly affected by the electronegativity and position of the fluorine and bromine substituents. Carbon-fluorine coupling (¹JC-F, ²JC-F, etc.) is a key feature, causing the signals for carbon atoms near the fluorine to appear as doublets with characteristic coupling constants.

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a highly specific and sensitive technique for characterizing this compound. It provides direct information about the chemical environment of the fluorine atom. The spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring. The precise chemical shift of this signal helps to confirm the substitution pattern on the benzene ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Features |

| ¹H | Aromatic: ~7.5-7.8Methylene (-CH₂-): ~4.7Hydroxyl (-OH): Variable | Signals for two aromatic protons and two methylene protons. Splitting patterns are influenced by neighboring atoms. |

| ¹³C | Aromatic: ~115-160Methylene (-CH₂-): ~60-65 | Distinct signals for each carbon. Carbon signals near fluorine will show splitting due to C-F coupling. |

| ¹⁹F | Aromatic C-F: ~ -110 to -120 | A single resonance is expected, with its chemical shift confirming the fluorine's electronic environment. |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The key absorptions expected in the FTIR spectrum include a broad band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the methylene group are expected in the 2850-3100 cm⁻¹ region. Furthermore, characteristic peaks for C=C stretching in the aromatic ring typically appear between 1450 and 1600 cm⁻¹. The C-Br and C-F stretching vibrations will be present in the fingerprint region (below 1300 cm⁻¹), providing further evidence of the compound's structure.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Carbon-Fluorine | C-F Stretch | 1000 - 1300 |

| Carbon-Bromine | C-Br Stretch | 500 - 690 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a powerful tool for determining the precise molecular weight and elemental formula of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. The presence of two bromine atoms creates a distinctive isotopic pattern in the mass spectrum. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic triplet (M, M+2, M+4) with relative intensities of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound. HRMS can confirm the elemental composition, C₇H₆Br₂FO, by matching the experimentally measured accurate mass to the calculated theoretical mass.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in a sample.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

GC is a widely used method for analyzing volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column, and its retention time—the time it takes to travel through the column—is a characteristic property used for identification. The purity of the sample can be determined by the relative area of the peak corresponding to the compound.

When coupled with a mass spectrometer (GC-MS), this method provides both separation and structural information. As the compound elutes from the GC column, it is fragmented and analyzed by the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint, which can be compared to spectral libraries for positive identification. The fragmentation pattern will show characteristic losses, such as the loss of a hydroxyl group or bromine atoms, which aids in confirming the structure.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a versatile technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds, although it is also applicable to compounds like this compound. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. The separation is based on the compound's interaction with the stationary and mobile phases.

A UV detector is commonly used with HPLC for aromatic compounds, as they absorb ultraviolet light. The purity of this compound can be determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all peaks. For quantitative analysis, a calibration curve is constructed by running standards of known concentration, allowing for the precise determination of the compound's amount in a given sample.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile chromatographic technique widely employed in synthetic organic chemistry to monitor the progress of reactions. ukessays.com Its application in the synthesis of this compound would be crucial for determining the consumption of starting materials and the formation of the desired product.

In a typical synthetic procedure, small aliquots of the reaction mixture are taken at regular intervals and spotted onto a TLC plate, which consists of a solid stationary phase (commonly silica gel) coated on a backing material. chemistryhall.com The plate is then developed in a sealed chamber containing a suitable mobile phase, a solvent or mixture of solvents. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. chemistryhall.com

For the synthesis of this compound, one would spot the starting material(s), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself on the TLC plate. As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane would diminish in intensity, while a new spot, corresponding to the more polar this compound, would appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

The choice of eluent (mobile phase) is critical for achieving good separation. A systematic variation of solvent polarity, often using mixtures of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate), would be performed to find the optimal conditions where the starting materials and the product have distinct Retention Factor (Rf) values. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Hypothetical TLC Data for the Synthesis of this compound:

| Time Point | Starting Material (SM) Spot | Product Spot (this compound) | Observations |

| t = 0 min | Intense | Not visible | Reaction initiated. |

| t = 30 min | Fading | Visible | Product formation is observed. |

| t = 60 min | Faint | Intense | Reaction is progressing well. |

| t = 90 min | Not visible | Intense | Reaction is complete. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the absence of specific published experimental data for this compound.

X-ray Crystallography for Solid-State Structural Determination

The first and often most challenging step in X-ray crystallography is the growth of a high-quality single crystal of the compound. rochester.edu This is typically achieved by slow evaporation of a solvent from a saturated solution, or by other techniques such as vapor diffusion or slow cooling. The purity of the compound is paramount for obtaining crystals suitable for diffraction experiments. rochester.edu

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.gov The geometric arrangement of these spots provides information about the unit cell dimensions and the crystal system, while their intensities are used to determine the arrangement of atoms within the unit cell. nih.gov

For this compound, the resulting crystal structure would confirm the substitution pattern on the benzene ring, providing precise measurements of the C-Br, C-F, and C-O bond lengths and the torsional angles that define the conformation of the benzyl alcohol moiety.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.521 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1002.3 |

| Z | 4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the absence of specific published experimental data for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements present in a compound. This method serves as a crucial check for the purity and empirical formula of a synthesized molecule like this compound.

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample of the compound at high temperatures in the presence of oxygen. huji.ac.il This process converts the constituent elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). The halogens (bromine and fluorine in this case) are converted to their respective hydrogen halides (HBr and HF) or other capturable forms. These combustion products are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy. huji.ac.il

The experimentally determined mass percentages of carbon, hydrogen, bromine, and fluorine are then compared with the theoretical values calculated from the molecular formula of this compound (C₇H₅Br₂FO). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data for this compound (C₇H₅Br₂FO):

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 29.41 | 29.35 |

| Hydrogen (H) | 1.76 | 1.80 |

| Bromine (Br) | 56.00 | 55.89 |

| Fluorine (F) | 6.67 | 6.72 |

| Oxygen (O) | 6.16 | Not Determined |

Note: The experimental data presented in this table is hypothetical and for illustrative purposes only, due to the absence of specific published experimental data for this compound. Oxygen is typically determined by difference.

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (to distinguish CH₃/CH₂/CH groups) and 2D COSY/HMQC. Fluorine’s electronegativity deshields adjacent protons (δ ~6.5–7.5 ppm).

- IR : Confirm hydroxyl (broad ~3200 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).

- HRMS : Use ESI+ or EI modes; expect [M+H]⁺ at m/z 285.89 (C₇H₅Br₂FO).

Discrepancy resolution : Cross-validate with analogs (e.g., 3-Bromo-4-fluorobenzyl alcohol ) and adjust for isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) .

What strategies mitigate steric and electronic challenges during the synthesis of this compound derivatives?

Q. Advanced

- Steric hindrance : Use bulky directing groups (e.g., tert-butyl) to control regioselectivity during bromination.

- Electronic effects : Activate the aromatic ring via electron-donating groups (e.g., -OH, -OCH₃) prior to fluorination. Microwave-assisted synthesis (100–150°C, 30 min) improves yields in SNAr reactions. Monitor intermediates via LC-MS to optimize reaction time .

How should this compound be stored to prevent decomposition, based on analogs’ stability?

Basic

Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Avoid moisture and oxidizing agents, as bromine substituents are prone to hydrolysis. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) can predict shelf life. Analogous compounds (e.g., 4-Bromo-2,6-difluorobenzyl alcohol) show decomposition <5% under these conditions when stored properly .

How does the electronic effect of bromine and fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

Advanced

Bromine’s electron-withdrawing effect deactivates the ring, reducing reactivity toward electrophiles but enhancing stability in SNAr reactions. Fluorine’s inductive effect further polarizes the C-F bond, facilitating nucleophilic attack at the benzylic position. Computational studies (DFT) can model charge distribution: Mulliken charges on C-Br (~+0.3 e) and C-F (~+0.2 e) highlight electrophilic sites. Experimental validation via kinetic isotope effects (KIE) or Hammett plots is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.